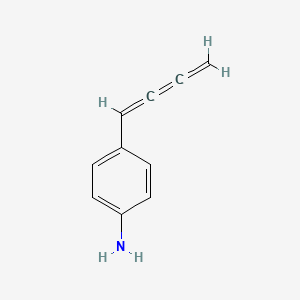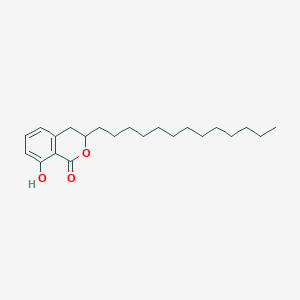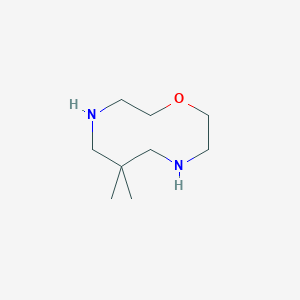
4-(4-Hydroxyphenyl)phenol;pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hydroxyphenyl)phenol;pyridin-2-amine is a compound that combines a phenolic structure with a pyridine ring. This unique combination of functional groups makes it an interesting subject for various chemical and biological studies. The phenolic group is known for its antioxidant properties, while the pyridine ring is a common structure in many biologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)phenol;pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. For example, the use of more stable and readily available boron reagents can be advantageous in an industrial setting .
化学反応の分析
Types of Reactions
4-(4-Hydroxyphenyl)phenol;pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: Both the phenolic and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of the nitro group on the pyridine ring results in the corresponding amine .
科学的研究の応用
4-(4-Hydroxyphenyl)phenol;pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Its structure is similar to many pharmacologically active compounds, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-(4-Hydroxyphenyl)phenol;pyridin-2-amine involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant and neutralizing free radicals. The pyridine ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways .
類似化合物との比較
Similar Compounds
4-Desulfo-4-hydroxy picosulfate monosodium salt: This compound also contains a phenolic group and a pyridine ring, but with different substituents.
Pyrrolidine derivatives: These compounds share the nitrogen-containing ring structure but differ in their specific functional groups and biological activities.
Uniqueness
4-(4-Hydroxyphenyl)phenol;pyridin-2-amine is unique due to its combination of a phenolic group and a pyridine ring, which imparts both antioxidant properties and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
918409-68-4 |
|---|---|
分子式 |
C46H42N4O6 |
分子量 |
746.8 g/mol |
IUPAC名 |
4-(4-hydroxyphenyl)phenol;pyridin-2-amine |
InChI |
InChI=1S/3C12H10O2.2C5H6N2/c3*13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;2*6-5-3-1-2-4-7-5/h3*1-8,13-14H;2*1-4H,(H2,6,7) |
InChIキー |
PCMIXBAZZBLQQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N.C1=CC=NC(=C1)N.C1=CC(=CC=C1C2=CC=C(C=C2)O)O.C1=CC(=CC=C1C2=CC=C(C=C2)O)O.C1=CC(=CC=C1C2=CC=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene](/img/structure/B14189405.png)

![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate](/img/structure/B14189429.png)




![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)

![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)
![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)

![(3R)-3-[(Triethylsilyl)oxy]octanal](/img/structure/B14189485.png)
